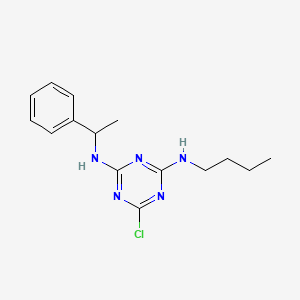![molecular formula C7H17NO3P- B14314714 [Di(propan-2-yl)amino]-methoxyphosphinate CAS No. 114333-16-3](/img/no-structure.png)
[Di(propan-2-yl)amino]-methoxyphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Di(propan-2-yl)amino]-methoxyphosphinate is a synthetic chemical compound belonging to the organophosphorus class. This compound is known for its high toxicity and is primarily used in chemical warfare as a nerve agent. It is a thiophosphonate, which means it contains a phosphorus atom bonded to sulfur, oxygen, and nitrogen atoms. The compound is colorless and odorless in its pure form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)amino]-methoxyphosphinate involves several steps. The primary method is the transester process, which produces a racemic mixture of the two enantiomers. This process begins with the methylation of phosphorus trichloride to produce methyl phosphonous dichloride. The resulting material is then reacted with ethanol to form a diester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced safety systems to prevent accidental exposure and environmental contamination .
Análisis De Reacciones Químicas
Types of Reactions
[Di(propan-2-yl)amino]-methoxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce phosphine oxides, while substitution reactions can yield various phosphonate derivatives .
Aplicaciones Científicas De Investigación
[Di(propan-2-yl)amino]-methoxyphosphinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Research focuses on developing antidotes and treatments for poisoning by this compound.
Industry: It is used in the development of pesticides and other chemical products.
Mecanismo De Acción
The primary mechanism of action of [Di(propan-2-yl)amino]-methoxyphosphinate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By blocking this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This results in severe physiological effects, including muscle paralysis and respiratory failure .
Comparación Con Compuestos Similares
Similar Compounds
VX: Another highly toxic nerve agent with a similar structure and mechanism of action.
EA-2192: A degradation product of VX that is also highly toxic and inhibits acetylcholinesterase.
Uniqueness
[Di(propan-2-yl)amino]-methoxyphosphinate is unique due to its specific molecular structure, which allows it to interact with acetylcholinesterase in a highly effective manner. Its stability and persistence in the environment also make it a particularly dangerous compound .
Propiedades
| 114333-16-3 | |
Fórmula molecular |
C7H17NO3P- |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
[di(propan-2-yl)amino]-methoxyphosphinate |
InChI |
InChI=1S/C7H18NO3P/c1-6(2)8(7(3)4)12(9,10)11-5/h6-7H,1-5H3,(H,9,10)/p-1 |
Clave InChI |
JRPSUKHOMUIFMO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)N(C(C)C)P(=O)([O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)







![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
